molecular formula C6H9Br B12980106 1-Bromo-4-methylpent-2-yne

1-Bromo-4-methylpent-2-yne

Cat. No.: B12980106
M. Wt: 161.04 g/mol
InChI Key: WHWGUOWOKJPSAS-UHFFFAOYSA-N
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Description

1-Bromo-4-methylpent-2-yne is an organic compound with the molecular formula C6H9Br. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a bromine atom attached to the first carbon and a methyl group attached to the fourth carbon in a pent-2-yne chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-methylpent-2-yne can be synthesized through various methods. One common method involves the reaction of 4-methyl-1-pentanol with phosphorus tribromide (PBr3) to form 1-bromo-4-methylpentane, which is then subjected to dehydrohalogenation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-methylpent-2-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphorus Tribromide (PBr3): Used for the bromination of alcohols.

    Sodium Amide (NaNH2): Used for dehydrohalogenation reactions.

    Hydrogen Gas (H2): Used in reduction reactions with a suitable catalyst.

Major Products Formed

Scientific Research Applications

1-Bromo-4-methylpent-2-yne has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-4-methylpent-2-yne involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo electrophilic addition reactions. These reactions are facilitated by the electron-rich nature of the triple bond and the electron-withdrawing effect of the bromine atom .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-methylpentane: Similar structure but lacks the triple bond.

    4-Methylpent-2-yne: Similar structure but lacks the bromine atom.

    1-Bromo-2-methylbutane: Similar structure but with a different carbon chain arrangement.

Uniqueness

1-Bromo-4-methylpent-2-yne is unique due to the presence of both a bromine atom and a triple bond in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

1-bromo-4-methylpent-2-yne

InChI

InChI=1S/C6H9Br/c1-6(2)4-3-5-7/h6H,5H2,1-2H3

InChI Key

WHWGUOWOKJPSAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CCBr

Origin of Product

United States

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